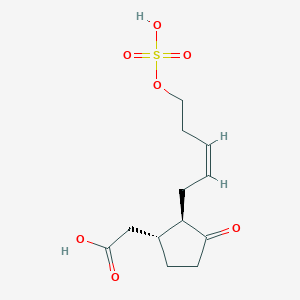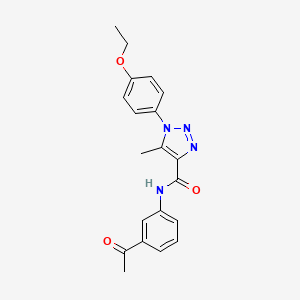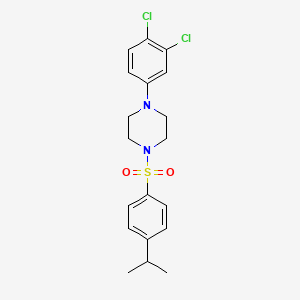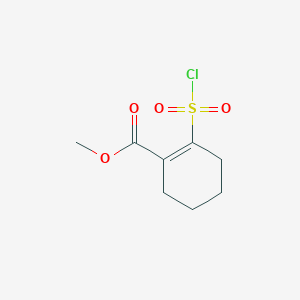
12-Hydroxyjasmonate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxyjasmonate sulfate is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is formed by the sulfation of 12-hydroxyjasmonate, which is a hydroxylated form of jasmonic acid. Jasmonates, including this compound, are involved in various physiological processes such as defense mechanisms against herbivores and pathogens, as well as in the regulation of reproductive development and senescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxyjasmonate sulfate typically involves the hydroxylation of jasmonic acid followed by sulfation. The hydroxylation step can be achieved using specific hydroxylases that introduce a hydroxyl group at the 12th position of jasmonic acid. The sulfation process is catalyzed by sulfotransferases, which transfer a sulfate group from 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the hydroxyl group of 12-hydroxyjasmonate .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms or plants that overexpress the necessary hydroxylases and sulfotransferases. These organisms can be cultured in bioreactors to produce the compound in large quantities. The product is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyjasmonate sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its non-sulfated form.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Leads to the formation of various oxidized jasmonate derivatives.
Reduction: Produces 12-hydroxyjasmonate.
Substitution: Results in the formation of different substituted jasmonates.
Scientific Research Applications
12-Hydroxyjasmonate sulfate has several applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the role of sulfotransferases.
Biology: Investigated for its role in plant defense mechanisms and stress responses.
Industry: Used in agriculture to enhance plant resistance to pests and diseases
Mechanism of Action
The mechanism of action of 12-hydroxyjasmonate sulfate involves its interaction with specific receptors and signaling pathways in plants. It is known to activate the jasmonate signaling pathway, which leads to the expression of defense-related genes. This activation is mediated by the binding of jasmonates to the F-box protein COI1, which forms a complex with JAZ proteins, leading to their degradation and the subsequent activation of transcription factors such as MYC2 .
Comparison with Similar Compounds
Jasmonic Acid: The parent compound of 12-hydroxyjasmonate sulfate.
12-Hydroxyjasmonic Acid: The hydroxylated form of jasmonic acid.
12-Hydroxyjasmonic Acid Glucoside: A glycosylated derivative of 12-hydroxyjasmonic acid
Uniqueness: this compound is unique due to its sulfation, which enhances its solubility and stability compared to other jasmonate derivatives. This modification also affects its biological activity, making it a valuable compound for studying jasmonate signaling and plant defense mechanisms .
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c13-11-6-5-9(8-12(14)15)10(11)4-2-1-3-7-19-20(16,17)18/h1-2,9-10H,3-8H2,(H,14,15)(H,16,17,18)/b2-1-/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJBNROAVANKK-BSANDHCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCOS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCOS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2844391.png)
![1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2844394.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2844406.png)

![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2844409.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)
![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)
![1-Oxaspiro[2.5]octane-2-carboxamide](/img/structure/B2844414.png)
